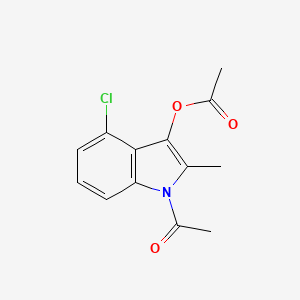

1-Acetyl-4-chloro-2-methyl-1h-indol-3-yl acetate

Description

1-Acetyl-4-chloro-2-methyl-1H-indol-3-yl acetate is a synthetic indole derivative characterized by substituents at positions 1, 2, 3, and 4 of the indole ring. The structure includes:

- 1-Acetyl group: Enhances lipophilicity and metabolic stability.

- 4-Chloro substituent: Influences electronic properties and steric bulk.

- 3-Acetate ester: Modifies solubility and reactivity compared to free hydroxyl groups.

Properties

CAS No. |

5446-21-9 |

|---|---|

Molecular Formula |

C13H12ClNO3 |

Molecular Weight |

265.69 g/mol |

IUPAC Name |

(1-acetyl-4-chloro-2-methylindol-3-yl) acetate |

InChI |

InChI=1S/C13H12ClNO3/c1-7-13(18-9(3)17)12-10(14)5-4-6-11(12)15(7)8(2)16/h4-6H,1-3H3 |

InChI Key |

YQKYLGIDCDFUAR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C)C=CC=C2Cl)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-4-chloro-2-methyl-1h-indol-3-yl acetate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core. Subsequent acetylation and chlorination steps introduce the acetyl and chloro groups, respectively .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-4-chloro-2-methyl-1h-indol-3-yl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific substituents.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1-Acetyl-4-chloro-2-methyl-1h-indol-3-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Acetyl-4-chloro-2-methyl-1h-indol-3-yl acetate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell proliferation, and signal transduction . The acetyl and chloro groups may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural features and molecular properties:

Key Observations :

- Substituent Effects : The target compound’s 2-methyl and 4-chloro groups differentiate it from analogs like the brominated variant (5-Br, 4-Cl) and carboxylic acid derivatives (e.g., Indomethacin). The 3-acetate group increases lipophilicity compared to carboxylic acids .

- Molecular Weight : The brominated analog (330.56 g/mol) is heavier due to bromine, while Indomethacin’s benzoyl group contributes to its higher mass (357.79 g/mol) .

Physicochemical and Spectral Properties

- NMR and HRMS : Brominated analogs (e.g., 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate) show distinct ¹H/¹³C NMR shifts for halogenated carbons (e.g., Br at δ ~100 ppm in ¹³C) and acetate groups (δ ~20-25 ppm for methyl) .

- Solubility: Acetate esters (e.g., 3-OAc) generally exhibit lower aqueous solubility compared to carboxylic acids (e.g., Indomethacin) but higher than nonpolar derivatives .

Biological Activity

1-Acetyl-4-chloro-2-methyl-1H-indol-3-yl acetate is a synthetic compound belonging to the indole family, recognized for its unique structural features and potential biological activities. This compound has garnered attention in medicinal chemistry and pharmacology due to its diverse range of biological effects, including antimicrobial and anticancer properties.

The molecular formula of 1-acetyl-4-chloro-2-methyl-1H-indol-3-yl acetate is , with a molecular weight of approximately 223.68 g/mol. Its structure includes an indole core substituted with an acetyl group, a chlorine atom, and a methyl group, which influence its reactivity and biological interactions.

Biological Activities

1-Acetyl-4-chloro-2-methyl-1H-indol-3-yl acetate exhibits several significant biological activities:

1. Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

2. Anticancer Properties

The compound has been evaluated for its anticancer activity. Preliminary findings suggest it may inhibit the growth of certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

The biological activity of 1-acetyl-4-chloro-2-methyl-1H-indol-3-yl acetate is likely mediated through its interaction with specific biological targets. The presence of the indole moiety is known to facilitate binding with various enzymes and receptors, influencing cellular pathways associated with growth and proliferation.

Comparative Analysis

To better understand the unique properties of 1-acetyl-4-chloro-2-methyl-1H-indol-3-yl acetate, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-Chloroindole | Indole structure with chlorine substituent | Antimicrobial and anticancer properties |

| Methyl (4-chloroindol-3-yl)acetate | Methyl ester derivative of 4-chloroindole | Similar antimicrobial activity |

| 5-Bromoindole | Indole structure with bromine substituent | Anticancer activity |

| Indoleacetic acid | Naturally occurring plant hormone | Plant growth regulator |

Each compound's distinct substituents significantly influence their reactivity and interaction with biological targets.

Case Studies

Several studies have explored the biological activities of indole derivatives, including 1-acetyl-4-chloro-2-methyl-1H-indol-3-yl acetate:

- Antimicrobial Evaluation : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

- Anticancer Activity : In vitro assays showed that 1-acetyl-4-chloro-2-methyl-1H-indol-3-yl acetate could reduce cell viability in human cancer cell lines, suggesting its role as a potential anticancer drug .

- Mechanistic Insights : Research into the mechanism revealed that the compound may induce apoptosis in cancer cells through caspase activation pathways, highlighting its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.